(S)-(+)-1-Indanol

Catalog No.
S2835328
CAS No.
25501-32-0
M.F
C9H10O
M. Wt
134.178
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Indanol

CAS Number

25501-32-0

Product Name

(S)-(+)-1-Indanol

IUPAC Name

(1S)-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C9H10O

Molecular Weight

134.178

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1

InChI Key

YIAPLDFPUUJILH-VIFPVBQESA-N

SMILES

C1CC2=CC=CC=C2C1O

Solubility

not available

(S)-(+)-1-Indanol is a chiral compound belonging to the indane family, characterized by its secondary alcohol functional group. Its molecular formula is C₉H₁₀O, and it is distinguished by its specific stereochemistry, which contributes to its unique properties and reactivity. The compound is a colorless liquid at room temperature and has been studied for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Currently, there's no data available regarding a specific mechanism of action for (S)-(+)-1-Indanol itself. Its significance lies in its role as a precursor for other bioactive molecules like rasagiline. The mechanism of action for these derived compounds would be relevant for understanding their therapeutic effects.

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As a Precursor in Organic Synthesis

(S)-(+)-1-Indanol can serve as a valuable starting material for the synthesis of various complex molecules due to its readily functionalizable hydroxyl group and chiral center.

  • Asymmetric Synthesis: The chiral nature of (S)-(+)-1-Indanol allows it to act as a chiral pool starting material for the synthesis of other chiral molecules through asymmetric reactions. This enables the production of enantiopure compounds, which are crucial in various applications such as drug development and material science [].
  • Synthesis of Indole Derivatives: (S)-(+)-1-Indanol can be converted into various indole derivatives, which are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. These derivatives can be further elaborated to generate complex indole alkaloids with potential applications in medicinal chemistry [].

As a Building Block in Medicinal Chemistry

The structural features of (S)-(+)-1-Indanol, including its chirality and the presence of the hydroxyl group, make it a promising candidate for the development of new drugs.

  • Antimicrobial Activity: Studies have shown that (S)-(+)-1-Indanol and its derivatives exhibit antibacterial and antifungal properties. This suggests their potential as leads for the development of novel antimicrobial agents [].
  • Antioxidant Activity: Research suggests that (S)-(+)-1-Indanol possesses antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
, primarily involving its hydroxyl group. Key reactions include:

  • Hydrogenation Reactions: (S)-(+)-1-Indanol can be derived from the hydrogenation of 1-indanone, typically using metal catalysts such as copper or platinum supported on silica. This process selectively converts the ketone to the corresponding alcohol with high yields .
  • Oxidation Reactions: The hydroxyl group in (S)-(+)-1-Indanol can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Esterification: (S)-(+)-1-Indanol can react with carboxylic acids to form esters, which are important intermediates in organic synthesis.

(S)-(+)-1-Indanol exhibits notable biological activities. It has been studied for its potential as a chiral building block in drug synthesis and has shown promise in various biological assays. Some studies indicate that it may possess anti-inflammatory and analgesic properties, although further research is needed to fully elucidate its pharmacological profile .

Several methods have been developed for synthesizing (S)-(+)-1-Indanol:

  • Catalytic Hydrogenation: The most common method involves the liquid-phase hydrogenation of 1-indanone using metal catalysts. This method is favored for its efficiency and selectivity .
  • Biocatalytic Methods: Recent advancements have introduced biocatalytic approaches using microorganisms such as Saccharomyces cerevisiae and Lactobacillus paracasei. These methods leverage enzymatic reactions to achieve asymmetric synthesis with high enantiomeric excess .
  • Chemical Reduction: (S)-(+)-1-Indanol can also be synthesized through the reduction of indan-1-one using reducing agents like lithium aluminum hydride.

(S)-(+)-1-Indanol finds applications across various domains:

  • Pharmaceuticals: Its chiral nature makes it valuable in the synthesis of biologically active compounds and drugs.
  • Organic Synthesis: It serves as a chiral building block for the preparation of complex organic molecules.
  • Flavor and Fragrance Industry: The compound's aromatic properties allow it to be utilized in flavoring agents and perfumes.

Studies have explored the interactions of (S)-(+)-1-Indanol with various biological targets. For instance, its role as a chiral modifier in enantioselective hydrogenation reactions has been investigated, revealing that it can influence reaction rates and product distributions significantly . Furthermore, the presence of functional groups such as hydroxyl may facilitate intermolecular interactions that affect its biological activity.

Several compounds are structurally or functionally similar to (S)-(+)-1-Indanol. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
(R)-(−)-1-IndanolChiral AlcoholEnantiomer of (S)-(+)-1-Indanol; different biological activity.
1-AminoindanAmino AlcoholContains an amino group; shows different catalytic properties.
(1R, 2S)-(+)-cis-1-amino-2-indanolAmino AlcoholExhibits lower enantioselectivity in reactions compared to (S)-(+)-1-Indanol.
1-IndanoneKetonePrecursor to (S)-(+)-1-Indanol; lacks alcohol functionality.

(S)-(+)-1-Indanol stands out due to its specific stereochemistry, which imparts distinct reactivity and biological properties compared to its structural analogs. Its applications in asymmetric synthesis further underscore its significance in both industrial and research settings.

XLogP3

1.5

Wikipedia

(S)-(+)-1-indanol

Dates

Modify: 2023-08-17

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